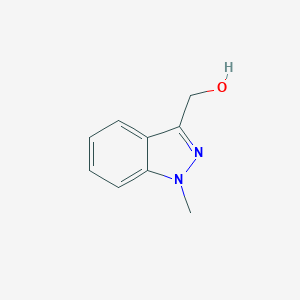

(1-methyl-1H-indazol-3-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1-methylindazol-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-11-9-5-3-2-4-7(9)8(6-12)10-11/h2-5,12H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMEYZHACDFMRCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60428165 | |

| Record name | (1-methyl-1H-indazol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1578-96-7 | |

| Record name | (1-methyl-1H-indazol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (1-methyl-1H-indazol-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for obtaining (1-methyl-1H-indazol-3-yl)methanol, a key building block in medicinal chemistry and drug discovery. The synthesis of this compound can be efficiently achieved through two primary pathways: the reduction of a carboxylic acid or its ester derivative, or the reduction of the corresponding aldehyde. This document details the experimental protocols for these methods, presents quantitative data in a structured format, and includes visualizations of the synthetic workflows.

Synthetic Pathways

The synthesis of this compound primarily proceeds via the reduction of either 1-methyl-1H-indazole-3-carboxylic acid (or its methyl ester) or 1-methyl-1H-indazole-3-carbaldehyde. The choice of starting material dictates the necessary reducing agent and reaction conditions.

Route 1: Reduction of 1-methyl-1H-indazole-3-carboxylic Acid or its Ester

This route involves the reduction of a carboxylic acid or an ester functional group at the 3-position of the 1-methyl-1H-indazole core. Strong reducing agents are typically required for this transformation.

A common and effective method for the reduction of carboxylic acids and esters is the use of lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent.[1][2] An alternative, milder approach for the reduction of the corresponding methyl ester involves sodium borohydride (NaBH₄) in a mixture of tetrahydrofuran (THF) and methanol.[3]

Route 2: Reduction of 1-methyl-1H-indazole-3-carbaldehyde

This pathway utilizes the corresponding aldehyde, 1-methyl-1H-indazole-3-carbaldehyde, as the precursor. Aldehydes are readily reduced to primary alcohols under mild conditions.

The reduction of aldehydes is efficiently carried out using sodium borohydride (NaBH₄) in a protic solvent such as methanol or ethanol. This method is generally high-yielding and proceeds under mild conditions.[4]

Data Presentation

The following tables summarize the key quantitative data for the synthetic protocols described in this guide.

Table 1: Synthesis of this compound via Reduction of Methyl 1-methyl-1H-indazole-3-carboxylate

| Parameter | Value | Reference |

| Starting Material | Methyl 1-methyl-1H-indazole-3-carboxylate | N/A |

| Reducing Agent | Sodium Borohydride (NaBH₄) | [3] |

| Solvent | THF/Methanol | [3] |

| Reaction Time | 2-5 hours | [3] |

| Yield | 70-92% (typical for similar aromatic esters) | [3] |

Table 2: Synthesis of this compound via Reduction of 1-methyl-1H-indazole-3-carbaldehyde

| Parameter | Value | Reference |

| Starting Material | 1-methyl-1H-indazole-3-carbaldehyde | N/A |

| Reducing Agent | Sodium Borohydride (NaBH₄) | [4] |

| Solvent | Methanol or Ethanol | [4] |

| Reaction Time | Typically < 1 hour | [4] |

| Yield | High (generally >90%) | [4] |

Table 3: Physical and Spectroscopic Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀N₂O | |

| Molecular Weight | 162.19 g/mol | |

| Appearance | Solid | |

| 1H NMR (CDCl₃, δ) | ~4.0 (s, 3H, N-CH₃), ~4.9 (s, 2H, CH₂OH), ~7.1-7.8 (m, 4H, Ar-H) | Inferred from related structures[5] |

| 13C NMR (CDCl₃, δ) | ~35 (N-CH₃), ~58 (CH₂OH), ~110-140 (Ar-C and C3) | Inferred from related structures[5] |

Experimental Protocols

Protocol 1: Synthesis of Methyl 1-methyl-1H-indazole-3-carboxylate

This protocol describes the synthesis of the precursor for Route 1.

Materials:

-

1H-Indazole-3-carboxylic acid

-

Methanol

-

Thionyl chloride

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 1H-indazole-3-carboxylic acid (5.0 g, 30.8 mmol) in methanol (50 mL) at 0 °C.[6]

-

Slowly add thionyl chloride (15 mL) dropwise to the solution.[6]

-

Heat the reaction mixture to reflux and maintain for 1.5 hours.[6]

-

Monitor the reaction completion by Thin Layer Chromatography (TLC).

-

Concentrate the reaction mixture under reduced pressure to obtain the crude product.[6]

-

Neutralize the crude product with saturated sodium bicarbonate solution (50 mL).[6]

-

Extract the product with ethyl acetate (3 x 50 mL).[6]

-

Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford methyl 1H-indazole-3-carboxylate as a white solid (Yield: 5.1 g, 94%).[6]

-

The subsequent N-methylation can be achieved using a suitable methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base.[7]

Protocol 2: Reduction of Methyl 1-methyl-1H-indazole-3-carboxylate with Sodium Borohydride

This protocol outlines the reduction of the ester to the target alcohol.

Materials:

-

Methyl 1-methyl-1H-indazole-3-carboxylate

-

Sodium borohydride (NaBH₄)

-

Tetrahydrofuran (THF), anhydrous

-

Methanol, anhydrous

-

2N Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

Procedure:

-

To a stirred solution of methyl 1-methyl-1H-indazole-3-carboxylate in THF, add sodium borohydride powder.[3]

-

Heat the resulting suspension to 65 °C for 15 minutes.[3]

-

Add methanol dropwise and reflux the reaction mixture for 2-5 hours.[3]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and quench by the slow addition of 2N HCl.[3]

-

Separate the organic layer and extract the aqueous phase with ethyl acetate.[3]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

-

Purify the crude product by column chromatography if necessary.

Protocol 3: Synthesis of 1-methyl-1H-indazole-3-carbaldehyde

This protocol describes the synthesis of the precursor for Route 2.

Materials:

-

1-Methyl-1H-indole

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Dimethylformamide (DMF)

-

Water

-

Ethyl acetate

-

Petroleum ether

Procedure:

-

This synthesis is based on the nitrosation of the corresponding indole.[8]

-

Prepare a solution of sodium nitrite in DMF and water.

-

Slowly add a solution of 1-methyl-1H-indole in DMF to the nitrosating mixture at 0 °C.[8]

-

Stir the reaction mixture at room temperature for several hours.[8]

-

Monitor the reaction by TLC.

-

Upon completion, extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to obtain 1-methyl-1H-indazole-3-carbaldehyde.[8]

Protocol 4: Reduction of 1-methyl-1H-indazole-3-carbaldehyde with Sodium Borohydride

This protocol describes the reduction of the aldehyde to the target alcohol.

Materials:

-

1-methyl-1H-indazole-3-carbaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol or Ethanol

-

Saturated ammonium chloride solution

-

Dichloromethane (DCM)

-

Brine

Procedure:

-

Dissolve 1-methyl-1H-indazole-3-carbaldehyde in methanol or ethanol at 0 °C.

-

Add sodium borohydride portion-wise to the stirred solution.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction by TLC.

-

Quench the reaction by the slow addition of saturated ammonium chloride solution.

-

Extract the product with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

-

Purify the crude product by column chromatography if necessary.

Mandatory Visualization

The following diagrams illustrate the synthetic pathways and experimental workflows described in this guide.

Caption: Synthetic pathways to this compound.

Caption: Workflow for the reduction of methyl 1-methyl-1H-indazole-3-carboxylate.

Caption: Workflow for the reduction of 1-methyl-1H-indazole-3-carbaldehyde.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 1H-indazole-3-carboxylic acid methyl ester | 43120-28-1 [chemicalbook.com]

- 7. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]

- 8. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (1-methyl-1H-indazol-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-methyl-1H-indazol-3-yl)methanol is a heterocyclic organic compound belonging to the indazole class. The indazole scaffold is a prominent feature in many biologically active molecules and approved pharmaceuticals, recognized for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of this compound, serving as a vital resource for researchers and professionals engaged in drug discovery and development.

Chemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. Key chemical identifiers and properties are summarized below.

| Property | Value | Source |

| CAS Number | 1578-96-7 | [1][2] |

| Molecular Formula | C₉H₁₀N₂O | |

| Molecular Weight | 162.19 g/mol | |

| Appearance | Solid | |

| Predicted pKa | 13.61 ± 0.10 | [3] |

Safety Information: this compound is classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may be harmful if swallowed.

Synthesis and Characterization

The synthesis of this compound can be approached through various synthetic routes developed for indazole derivatives. A common strategy involves the N-methylation of an appropriate indazole precursor followed by functional group manipulation at the 3-position.

Experimental Protocol: A Generalized Synthesis Approach

While a specific, detailed protocol for the synthesis of this compound is not extensively documented in the available literature, a plausible synthetic route can be derived from established methods for analogous compounds. One such approach involves the reduction of a corresponding ester, such as methyl 1-methyl-1H-indazole-3-carboxylate.

Step 1: Synthesis of Methyl 1-methyl-1H-indazole-3-carboxylate

The synthesis of the precursor, methyl 1-methyl-1H-indazole-3-carboxylate, can be achieved through the N-methylation of methyl 1H-indazole-3-carboxylate. The alkylation of 1H-indazoles can yield a mixture of N-1 and N-2 isomers, and reaction conditions must be optimized to favor the desired N-1 product.[4][5] Using a base such as sodium hydride in an appropriate solvent like tetrahydrofuran (THF) is known to promote N-1 selectivity.[5]

Step 2: Reduction to this compound

The reduction of the methyl ester to the corresponding alcohol can be accomplished using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as THF.

Illustrative Reaction Scheme:

Caption: Generalized reduction step for the synthesis of this compound.

Detailed Experimental Procedure (Hypothetical):

-

Materials: Methyl 1-methyl-1H-indazole-3-carboxylate, Lithium aluminum hydride (LiAlH₄), Anhydrous tetrahydrofuran (THF), Diethyl ether, Saturated aqueous sodium sulfate solution, Anhydrous magnesium sulfate.

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, suspend lithium aluminum hydride (1.5 eq.) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of methyl 1-methyl-1H-indazole-3-carboxylate (1.0 eq.) in anhydrous THF to the stirred suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the reaction by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and water.

-

Filter the resulting solid through a pad of Celite® and wash the filter cake with THF and diethyl ether.

-

Combine the organic filtrates and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

-

Spectroscopic Characterization

Expected ¹H NMR (in CDCl₃):

-

Aromatic protons (4H, multiplet)

-

CH₂ protons (2H, singlet)

-

N-CH₃ protons (3H, singlet)

-

OH proton (1H, broad singlet)

Expected ¹³C NMR (in CDCl₃):

-

Aromatic carbons

-

CH₂ carbon

-

N-CH₃ carbon

Biological Activity and Signaling Pathways

The biological activities of the indazole scaffold are vast and well-documented, encompassing a wide range of therapeutic areas including oncology, inflammation, and infectious diseases.[7] Indazole derivatives have been reported to exhibit activities such as antibacterial, antifungal, and anticancer effects.[8][9]

However, specific biological data for this compound is limited in the public domain. Its structural similarity to other biologically active indazoles suggests potential for pharmacological activity. For example, derivatives of 1-benzyl-1H-indazol-3-ol have been investigated as potential anticancer agents.[8] Furthermore, various indazole-containing compounds have been explored as inhibitors of intracellular signaling pathways implicated in disease.

Given the lack of direct evidence for the biological targets of this compound, a hypothetical workflow for its initial biological screening is presented below.

Caption: A logical workflow for the initial biological screening of this compound.

Conclusion

This compound represents a molecule of interest within the broader class of pharmacologically relevant indazole derivatives. While a complete experimental profile is not yet publicly available, this guide consolidates the existing data and provides a framework for its synthesis, characterization, and potential biological evaluation. Further research is warranted to fully elucidate the chemical and biological properties of this compound, which may hold promise for future drug discovery endeavors. The provided synthetic strategies and screening workflow offer a starting point for researchers aiming to explore the therapeutic potential of this and related indazole-containing molecules.

References

- 1. Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 1578-96-7 [chemicalbook.com]

- 3. (1-Methyl-1H-pyrazol-3-yl)methanol CAS#: 84547-62-6 [m.chemicalbook.com]

- 4. [4-(4-chloro-1H-indazol-3-yl)phenyl]methanol | C14H11ClN2O | CID 155410592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Spectroscopic Characterization of (1-methyl-1H-indazol-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-methyl-1H-indazol-3-yl)methanol is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the indazole scaffold in various pharmacologically active molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural elucidation and purity assessment of such compounds. This guide provides a detailed overview of the expected ¹H and ¹³C NMR spectral characteristics of this compound, based on established principles and data from analogous structures. It also outlines a general experimental protocol for acquiring high-quality NMR data.

Predicted ¹H and ¹³C NMR Spectral Data

While specific experimental data for this compound was not available in the searched literature, a comprehensive prediction of its ¹H and ¹³C NMR spectra can be made by analyzing the structure and comparing it to related indazole derivatives.

Predicted ¹H NMR Data

The expected proton NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic protons of the indazole ring, the methylene protons of the methanol group, the methyl protons on the nitrogen, and the hydroxyl proton. The chemical shifts (δ) are predicted in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Predicted Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~ 7.8 - 8.0 | Doublet | 1H | H-4 |

| ~ 7.5 - 7.7 | Doublet | 1H | H-7 |

| ~ 7.3 - 7.5 | Triplet | 1H | H-6 |

| ~ 7.1 - 7.3 | Triplet | 1H | H-5 |

| ~ 4.8 - 5.0 | Singlet | 2H | -CH₂OH |

| ~ 4.0 - 4.2 | Singlet | 3H | N-CH₃ |

| Variable | Broad Singlet | 1H | -OH |

Note: The chemical shift of the hydroxyl proton (-OH) is highly dependent on solvent, concentration, and temperature.

Predicted ¹³C NMR Data

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. A proton-decoupled spectrum would show distinct singlets for each unique carbon atom.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~ 145 - 150 | C-3 |

| ~ 140 - 142 | C-7a |

| ~ 128 - 130 | C-5 |

| ~ 125 - 127 | C-3a |

| ~ 122 - 124 | C-6 |

| ~ 120 - 122 | C-4 |

| ~ 108 - 110 | C-7 |

| ~ 55 - 60 | -CH₂OH |

| ~ 35 - 40 | N-CH₃ |

Experimental Protocols

A general methodology for acquiring high-quality ¹H and ¹³C NMR spectra for this compound is as follows.

Sample Preparation

-

Dissolution: Approximately 5-10 mg of the purified compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆; or Methanol-d₄, CD₃OD).

-

Internal Standard: A small amount of tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Filtration: The solution may be filtered through a small plug of glass wool into the NMR tube to remove any particulate matter.

Instrumentation and Data Acquisition

NMR spectra are typically recorded on a spectrometer operating at a field strength of 300 MHz or higher for protons.

¹H NMR Parameters:

-

Number of Scans: 16-64

-

Relaxation Delay: 1-2 seconds

-

Pulse Width: ~30-45 degrees

¹³C NMR Parameters:

-

Number of Scans: 1024-4096 (or more, depending on sample concentration)

-

Relaxation Delay: 2-5 seconds

-

Pulse Program: A proton-decoupled experiment is typically used to simplify the spectrum to singlets for each carbon.

Visualizations

Molecular Structure and Atom Numbering

The following diagram illustrates the chemical structure of this compound with the standard numbering convention for the indazole ring system.

General NMR Analysis Workflow

The logical flow for the characterization of a novel compound like this compound using NMR spectroscopy is depicted below.

The Diverse Biological Activities of 1-Methyl-1H-Indazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1-methyl-1H-indazole scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of these compounds, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. Quantitative data from key studies are summarized in structured tables, and detailed experimental protocols for cited assays are provided to facilitate reproducibility. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of the underlying mechanisms and processes.

Anticancer Activity

1-methyl-1H-indazole derivatives have demonstrated significant potential as anticancer agents, targeting various cancer cell lines and key signaling pathways involved in tumor progression.

A series of 2-(1-methyl-1H-indazol-5-yl)-N-arylisonicotinamide analogs were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. The synthesis involved a Suzuki-Miyaura coupling reaction to link the 1-methyl-1H-indazole and isonicotinamide moieties.[1] These compounds were screened by the National Cancer Institute (NCI) against 60 human cancer cell lines, where they exhibited notable growth inhibition against several lines, including those of leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer.

Another study focused on 6-bromo-1-methyl-1H-indazol-4-amine as a crucial building block for novel anticancer therapeutics.[2] Derivatives of this compound have been shown to induce apoptosis and inhibit key signaling pathways, such as the one mediated by Polo-like kinase 4 (PLK4), which is involved in cell cycle regulation.[2]

Quantitative Anticancer Activity Data

| Compound ID | Cancer Cell Line | Activity (IC50/GI50 in µM) | Reference |

| 2-(1-methyl-1H-indazol-5-yl)-N-(4-chlorophenyl)isonicotinamide | Leukemia (RPMI-8226) | 0.08 | [1] |

| Non-Small Cell Lung Cancer (NCI-H522) | 0.09 | [1] | |

| Colon Cancer (COLO 205) | 0.07 | [1] | |

| CNS Cancer (SF-295) | 0.06 | [1] | |

| Melanoma (SK-MEL-5) | 0.07 | [1] | |

| Ovarian Cancer (OVCAR-3) | 0.08 | [1] | |

| Renal Cancer (A498) | 0.11 | [1] | |

| Prostate Cancer (PC-3) | 0.12 | [1] | |

| Breast Cancer (MCF7) | 0.09 | [1] | |

| Axitinib (control) | Various | Varies | [3] |

| Niraparib (control) | Various | Varies | [4] |

Experimental Protocols

NCI-60 Human Tumor Cell Line Screen:

This assay was performed according to the protocol established by the National Cancer Institute.

-

Cell Preparation: Human tumor cell lines were grown in RPMI 1640 medium containing 5% fetal bovine serum and 2 mM L-glutamine. Cells were plated in 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well.

-

Compound Incubation: After 24 hours, the cells were incubated with the test compounds at five different concentrations (0.01, 0.1, 1, 10, and 100 µM) for 48 hours.

-

Cell Viability Assessment: Sulforhodamine B (SRB) protein assay was used to determine cell viability. Cells were fixed with trichloroacetic acid, stained with SRB, and the absorbance was read at 515 nm.

-

Data Analysis: The GI50 (concentration causing 50% growth inhibition) was calculated from dose-response curves.

Signaling Pathway

Antimicrobial Activity

Certain 1-methyl-1H-indazole derivatives have also been investigated for their antimicrobial properties. A series of N-methyl-3-aryl indazoles demonstrated activity against various bacterial and fungal strains.[5]

Quantitative Antimicrobial Activity Data

| Compound ID | Bacterial Strain | Fungal Strain | Activity (MIC in µg/mL) | Reference |

| N-methyl-3-aryl indazole derivative | Xanthomonas campestris | Dominant | [5] | |

| Bacillus cereus | Dominant | [5] | ||

| Escherichia coli | Dominant | [5] | ||

| Bacillus megaterium | Dominant | [5] | ||

| Candida albicans | Dominant | [5] |

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution):

-

Inoculum Preparation: Bacterial and fungal strains were cultured overnight and the inoculum was adjusted to a concentration of 10^5 CFU/mL in appropriate broth medium.

-

Compound Dilution: Test compounds were serially diluted in a 96-well microtiter plate.

-

Incubation: The inoculum was added to each well and the plates were incubated at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.

Anti-inflammatory Activity

While the provided search results focus more on anticancer and antimicrobial activities, the broader class of indazole derivatives is well-known for its anti-inflammatory properties.[6][7] Further research specifically targeting 1-methyl-1H-indazole derivatives for anti-inflammatory effects is warranted to fully explore their therapeutic potential in this area.

Synthesis Workflow

The general synthesis of substituted 1-methyl-1H-indazole derivatives often involves a multi-step process. A common approach is the Suzuki-Miyaura coupling reaction, which is a versatile method for forming carbon-carbon bonds.

Conclusion

1-methyl-1H-indazole derivatives represent a promising class of compounds with diverse and potent biological activities. Their demonstrated efficacy as anticancer and antimicrobial agents, coupled with the established anti-inflammatory potential of the broader indazole family, highlights their significance in drug discovery and development. The synthetic versatility of the indazole core allows for extensive structural modifications, offering opportunities to fine-tune their pharmacological profiles and develop novel therapeutic agents with improved efficacy and safety. The data and protocols presented in this guide serve as a valuable resource for researchers dedicated to advancing the therapeutic applications of this important heterocyclic scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Impact of Indazole Scaffold as Antibacterial and Antifungal Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

In-Depth Technical Guide: (1-Methyl-1H-indazol-3-yl)methanol (CAS 1578-96-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential biological relevance of (1-Methyl-1H-indazol-3-yl)methanol, CAS number 1578-96-7. The information is curated for researchers in medicinal chemistry and drug discovery, presenting key data in a structured and accessible format.

Chemical Identity and Properties

This compound is a heterocyclic compound featuring a methylated indazole core with a hydroxymethyl substituent at the 3-position. The indazole scaffold is a prominent privileged structure in medicinal chemistry, known for its diverse biological activities.[1][2][3]

Structure

-

IUPAC Name: this compound

-

CAS Number: 1578-96-7

-

Chemical Formula: C₉H₁₀N₂O

-

SMILES: Cn1nc(CO)c2ccccc12

-

InChI Key: KMEYZHACDFMRCW-UHFFFAOYSA-N

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Weight | 162.19 g/mol | |

| Boiling Point | 128°C | ChemicalBook |

| Density | 1.226 g/cm³ | ChemicalBook |

| Form | Solid |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

The logical workflow for the synthesis is outlined below:

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 1H-Indazole-3-carboxaldehyde from 3-Methyl-indole

This procedure is adapted from a method for the nitrosation of indoles.[4]

-

Materials: 3-methyl-indole, sodium nitrite (NaNO₂), hydrochloric acid (HCl), dimethylformamide (DMF), water, ethyl acetate (EtOAc), brine, magnesium sulfate (MgSO₄).

-

Procedure:

-

In a round-bottom flask, prepare a nitrosating mixture by dissolving sodium nitrite (8 equivalents) in a mixture of DMF and water. Cool the solution to 0°C in an ice bath.

-

Slowly add hydrochloric acid (2.7 equivalents) to the cooled nitrosating mixture.

-

In a separate flask, dissolve 3-methyl-indole (1 equivalent) in DMF.

-

Slowly add the solution of 3-methyl-indole to the nitrosating mixture at 0°C over a period of 30 minutes.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to 50°C for the time required for the reaction to complete (monitor by TLC).

-

Cool the reaction mixture and extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1H-indazole-3-carboxaldehyde.

-

Step 2: Synthesis of 1-Methyl-1H-indazole-3-carboxaldehyde

This N-methylation protocol is based on standard procedures for indazole alkylation.

-

Materials: 1H-indazole-3-carboxaldehyde, methyl iodide (CH₃I), potassium carbonate (K₂CO₃), dimethylformamide (DMF), ethyl acetate, water, brine, anhydrous sodium sulfate (Na₂SO₄).

-

Procedure:

-

To a solution of 1H-indazole-3-carboxaldehyde (1 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).

-

Stir the suspension at room temperature and add methyl iodide (1.2 equivalents) dropwise.

-

Continue stirring at room temperature overnight.

-

Pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 1-methyl-1H-indazole-3-carboxaldehyde.

-

Step 3: Synthesis of this compound

This step involves the reduction of the aldehyde to a primary alcohol.[5][6][7]

-

Materials: 1-methyl-1H-indazole-3-carboxaldehyde, sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), methanol (for NaBH₄) or tetrahydrofuran (THF, for LiAlH₄), water, ethyl acetate, anhydrous sodium sulfate.

-

Procedure (using NaBH₄):

-

Dissolve 1-methyl-1H-indazole-3-carboxaldehyde (1 equivalent) in methanol and cool the solution to 0°C.

-

Add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature at 0°C.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield this compound. Further purification can be achieved by column chromatography if necessary.

-

Biological Activity and Significance

While specific biological activity data for this compound is not prominently available in the reviewed literature, the indazole core is a well-established pharmacophore with a broad spectrum of biological activities.[1][2][3] Derivatives of indazole have been investigated and developed for various therapeutic applications.

Caption: Biological significance of the indazole scaffold.

-

Anti-cancer: Numerous indazole derivatives have demonstrated potent anti-tumor activity, with some, like Pazopanib, being approved as kinase inhibitors for cancer therapy.[3]

-

Anti-inflammatory: The indazole nucleus is present in non-steroidal anti-inflammatory drugs (NSAIDs) such as Benzydamine.[1]

-

Antimicrobial: Certain indazole derivatives have shown promising antibacterial and antifungal activities.[1]

-

Serotonin Receptor Antagonism: Granisetron, an indazole-containing compound, is a 5-HT₃ receptor antagonist used as an antiemetic.[8]

Given the established importance of the indazole scaffold, this compound represents a valuable building block for the synthesis of novel, biologically active molecules. Its functional groups, the secondary amine within the pyrazole ring and the primary alcohol, provide reactive handles for further chemical modifications in drug discovery campaigns.

Safety and Handling

The safety data for this compound indicates that it should be handled with care.

Hazard Identification

| Hazard Statement | Classification |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Data sourced from PubChem.[9]

Recommended Handling Precautions

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a dry and well-ventilated place.

This technical guide provides a summary of the available information on this compound (CAS 1578-96-7). Researchers are encouraged to consult the primary literature for further details and to conduct appropriate safety assessments before handling this chemical.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. m.youtube.com [m.youtube.com]

- 7. youtube.com [youtube.com]

- 8. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]

- 9. 1H-Indazol-3-ylmethanol | C8H8N2O | CID 1505796 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (1H-Indazol-3-yl)methanol for Researchers and Drug Development Professionals

(1H-Indazol-3-yl)methanol , a heterocyclic alcohol built upon the privileged indazole scaffold, serves as a valuable building block in medicinal chemistry. Its structural features offer opportunities for derivatization in the pursuit of novel therapeutic agents, particularly in the realm of kinase inhibitors. This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of (1H-Indazol-3-yl)methanol, tailored for researchers, scientists, and drug development professionals.

Core Properties and Data

(1H-Indazol-3-yl)methanol is a solid at room temperature, with its core structure consisting of a fused benzene and pyrazole ring system, substituted with a hydroxymethyl group at the 3-position. This arrangement of atoms imparts a unique combination of aromaticity, hydrogen bonding capability, and potential for diverse chemical modifications.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of (1H-Indazol-3-yl)methanol

| Property | Value | Source |

| IUPAC Name | (1H-Indazol-3-yl)methanol | [3] |

| CAS Number | 64132-13-4 | [3][4] |

| Molecular Formula | C₈H₈N₂O | [3] |

| Molecular Weight | 148.16 g/mol | [3] |

| Appearance | Solid (typical for related indazole derivatives) | [2] |

| SMILES | OCC1=NNC2=C1C=CC=C2 | |

| InChI | InChI=1S/C8H8N2O/c11-5-8-6-3-1-2-4-7(6)9-10-8/h1-4,11H,5H2,(H,9,10) | [3] |

| XLogP3 (Computed) | 0.7 | [3] |

| Topological Polar Surface Area (Computed) | 48.9 Ų | [3] |

Spectroscopic Data

Detailed spectroscopic data for (1H-Indazol-3-yl)methanol is not extensively published. However, the expected spectral characteristics can be inferred from data available for its precursors and related indazole analogs.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzene ring, a singlet for the methylene (-CH₂-) protons of the hydroxymethyl group, and a broad singlet for the hydroxyl (-OH) proton. The N-H proton of the indazole ring will also be present as a broad singlet. For the related precursor, ethyl 1H-indazole-3-carboxylate, the aromatic protons appear in the range of δ 7.30-8.06 ppm in DMSO-d₆.[5]

-

¹³C NMR: The carbon NMR spectrum will display signals for the eight unique carbon atoms. The methylene carbon of the hydroxymethyl group is expected to appear in the aliphatic region, while the remaining carbons will be in the aromatic region. For ethyl 1H-indazole-3-carboxylate, the aromatic carbons resonate between δ 111.09 and 140.93 ppm in DMSO-d₆.[5]

Synthesis and Reactivity

The synthesis of (1H-Indazol-3-yl)methanol is most commonly achieved through the reduction of a carbonyl group at the 3-position of the indazole ring, typically from 1H-indazole-3-carboxylic acid or its esters.

Experimental Protocol: Reduction of Ethyl 1H-indazole-3-carboxylate

A plausible and widely applicable method for the synthesis of (1H-Indazol-3-yl)methanol involves the reduction of ethyl 1H-indazole-3-carboxylate using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄).[6][7]

Materials:

-

Ethyl 1H-indazole-3-carboxylate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous solution of sodium sulfate (Na₂SO₄)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl), 1 M

-

Sodium bicarbonate (NaHCO₃), saturated solution

Procedure:

-

A solution of ethyl 1H-indazole-3-carboxylate (1.0 equivalent) in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ (typically 1.5-2.0 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

The reaction is then carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then again with water, while maintaining the temperature at 0 °C.

-

The resulting granular precipitate is removed by filtration and washed thoroughly with THF or ethyl acetate.

-

The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude (1H-Indazol-3-yl)methanol.

-

Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Logical Workflow for the Synthesis:

Role in Drug Discovery and Signaling Pathways

The indazole core is a well-established pharmacophore in modern drug discovery, with numerous indazole-containing compounds having been investigated as potent inhibitors of various protein kinases.[8] These enzymes play a critical role in cellular signaling pathways that, when dysregulated, can lead to diseases such as cancer.

While specific studies detailing the direct interaction of (1H-Indazol-3-yl)methanol with signaling pathways are limited, its derivatives have shown significant biological activity. The hydroxymethyl group at the 3-position serves as a key handle for further chemical elaboration to explore structure-activity relationships (SAR) and optimize properties such as potency, selectivity, and pharmacokinetics. For example, derivatives of (1H-indazol-3-yl)methanol have been explored as CCK-A agonists.[9]

The general mechanism of action for many indazole-based kinase inhibitors involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrate proteins and interrupting the signaling cascade.

Illustrative Kinase Inhibition Signaling Pathway:

Safety and Handling

(1H-Indazol-3-yl)methanol is associated with several hazard classifications. It is considered harmful if swallowed, in contact with skin, or inhaled.[3] It is also reported to cause skin and serious eye irritation and may cause respiratory irritation.[3] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

References

- 1. 1H-Indazole, 99% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 2. rsc.org [rsc.org]

- 3. 1H-Indazol-3-ylmethanol | C8H8N2O | CID 1505796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. bridgeorganics.com [bridgeorganics.com]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Optimization of 3-(1H-indazol-3-ylmethyl)-1,5-benzodiazepines as potent, orally active CCK-A agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Tautomeric Forms of Indazole and Their Stability

For Researchers, Scientists, and Drug Development Professionals

Indazole, a bicyclic aromatic heterocycle, is a cornerstone scaffold in modern medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1][2][3] Its utility is deeply intertwined with its fundamental chemical properties, particularly the phenomenon of annular tautomerism. Understanding the equilibrium between its tautomeric forms is critical for predicting chemical reactivity, designing synthetic routes, and elucidating structure-activity relationships (SAR) in drug discovery. This guide provides a detailed examination of the tautomers of indazole, their relative stability, and the experimental and computational methods used in their characterization.

The Tautomeric Forms of Indazole

Indazole primarily exists as two prototropic tautomers: 1H-indazole and 2H-indazole.[1][4] This tautomerism arises from the migration of a proton between the two nitrogen atoms of the pyrazole ring. A third, non-aromatic tautomer, 3H-indazole, is uncommon and not typically observed under normal conditions.[3][5]

-

1H-Indazole : This form features the mobile proton on the N1 nitrogen atom. It possesses a benzenoid structure, which contributes significantly to its aromatic character and overall stability.[3]

-

2H-Indazole : In this form, the proton is located on the N2 nitrogen. This arrangement results in an ortho-quinonoid structure, which is generally associated with a lower degree of aromaticity compared to the benzenoid form.[3][4]

The equilibrium between these two forms is a pivotal aspect of indazole chemistry.

Caption: Tautomeric equilibrium between 1H-indazole and 2H-indazole.

Relative Stability of Indazole Tautomers

There is a firm consensus in the scientific literature that 1H-indazole is the thermodynamically more stable tautomer .[1][3][4] This enhanced stability is primarily attributed to its benzenoid structure, which confers greater aromatic character compared to the quinonoid nature of the 2H form.[3][6] The energy difference between the two tautomers has been quantified through various computational methods, consistently favoring the 1H form in the gas phase and in solution.[5][7][8]

Quantitative Stability Data

The relative energy difference between the 1H and 2H tautomers of unsubstituted indazole has been determined by several computational studies. These findings are crucial for understanding the equilibrium population of each tautomer.

| Computational Method | Phase | Energy Difference (ΔE) in favor of 1H-Indazole (kJ/mol) | Energy Difference (ΔE) in favor of 1H-Indazole (kcal/mol) | Reference |

| MP2/6-31G** | Gas | 15.0 | 3.6 | [5][7] |

| B3LYP/6-311++G(d,p) | Gas | 22.2 | 5.3 | [6] |

| DFT B97X-D/6-31G* | Gas | 18.7 | 4.5 | [9] |

| Not Specified (Free Energy) | Not Specified | 9.6 | 2.3 | [5] |

| MP2/cc-pVTZ | Gas | 13.6 | 3.3 | [6] |

Note: Conversion factor used: 1 kcal = 4.184 kJ.

Substituents on the indazole ring can influence the energy gap between the tautomers. For instance, calculations for 3-bromo and 3-iodo indazoles show an even more pronounced energy difference, reaching approximately 6 kcal/mol in favor of the 1H tautomer.[9] However, even with various substituents, the 2H tautomer consistently remains higher in energy.[9]

Experimental and Computational Characterization Protocols

A combination of experimental and computational techniques is employed to identify, quantify, and characterize indazole tautomers.

Caption: Workflow for the characterization of indazole tautomers.

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying tautomeric equilibria in solution.

-

Objective : To identify the predominant tautomer in solution and determine the ratio of tautomers if both are present.

-

Methodology :

-

Sample Preparation : Dissolve the indazole derivative in a suitable deuterated solvent, typically DMSO-d₆. DMSO is particularly useful as its hydrogen-bond accepting nature can help in observing distinct signals for the N-H protons of different tautomers.[7]

-

Data Acquisition : Record ¹H, ¹³C, and ¹⁵N NMR spectra on a high-field spectrometer (e.g., 400 or 500 MHz).[7]

-

Analysis : The chemical shifts of the ring protons and carbons are distinct for the 1H and 2H forms. For example, in 7-nitro-1H-indazole, the N-H proton of the minor 1H tautomer appears at ~14.83 ppm, while the major 2H tautomer's N-H is at ~13.95 ppm in DMSO-d₆.[7] Integration of the N-H signals allows for the quantification of the tautomer ratio. 2D NMR techniques like HMBC and NOESY can further confirm assignments.[8]

-

2. X-ray Crystallography

This technique provides an unambiguous determination of the tautomeric form present in the solid state.

-

Objective : To definitively identify the molecular structure and tautomeric form in a crystalline sample.

-

Methodology :

-

Crystal Growth : Grow single crystals of the indazole compound suitable for X-ray diffraction. This is often achieved by slow evaporation from a suitable solvent.

-

Data Collection : Mount a crystal on a diffractometer and collect diffraction data.

-

Structure Solution and Refinement : Solve the crystal structure to determine the precise atomic positions. This will unequivocally show the location of the N-H proton, thereby identifying the tautomer. This method was used to confirm the structures of various (1H-indazol-1-yl)methanol derivatives.[7]

-

Computational Protocols

1. Density Functional Theory (DFT) for Energy Calculations

DFT is used to calculate the relative thermodynamic stabilities of the tautomers.

-

Objective : To compute the ground-state energies of the 1H and 2H tautomers and determine their energy difference (ΔE).

-

Methodology :

-

Structure Optimization : Perform full geometry optimizations for both the 1H- and 2H-indazole tautomers. A commonly used and reliable level of theory is B3LYP with a large basis set such as 6-311++G(d,p).[7]

-

Energy Calculation : Calculate the single-point electronic energies of the optimized structures. The difference in these energies provides the relative stability.

-

Analysis : A lower calculated energy for the 1H tautomer supports the experimental observation that it is the more stable form.[9]

-

2. Gauge-Invariant Atomic Orbital (GIAO) Calculations for NMR Shielding

The GIAO method is used to predict NMR chemical shifts, which serves as an excellent tool to confirm experimental assignments.

-

Objective : To calculate the theoretical NMR chemical shifts for each tautomer to aid in the assignment of experimental spectra.

-

Methodology :

-

Calculation : Use the optimized geometries obtained from DFT calculations as input. Perform GIAO calculations at the same level of theory (e.g., B3LYP/6-311++G(d,p)) to compute the absolute shieldings.[7]

-

Conversion to Chemical Shifts : Convert the calculated absolute shieldings to chemical shifts by referencing them against a standard (e.g., tetramethylsilane).

-

Comparison : Compare the calculated chemical shifts with the experimental NMR data. A strong correlation confirms the structural assignments of the observed tautomers.[7]

-

Tautomerism and Its Impact on Chemical Reactivity

The existence of tautomers is not merely a structural curiosity; it has profound implications for the chemical reactivity of indazoles, particularly in substitution reactions like alkylation. The reacting species is the more stable 1H-indazole, but the site of reaction depends on the relative activation energies of the competing pathways.

A prime example is the highly selective N2 alkylation of indazoles. While one might expect alkylation to occur at the N1 position of the more abundant 1H-indazole, the reaction often proceeds with high selectivity at the N2 position.[9] Computational studies have elucidated the reason for this selectivity.

Caption: Energy landscape explaining the N2-alkylation selectivity of indazole.

The reaction pathway for N1 alkylation must proceed via the less stable 2H-indazole tautomer, adding the tautomerization energy cost (approx. 4.5 kcal/mol) to the activation barrier.[9] In contrast, N2 alkylation can proceed directly from the more stable 1H-indazole. This results in a significantly lower overall activation energy for the N2 pathway, making it the kinetically favored route and explaining the high selectivity for the N2-alkylated product.[9]

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. wuxibiology.com [wuxibiology.com]

The Enduring Legacy of Indazole: A Technical Guide to Its Synthesis, from Historical Foundations to Modern Innovations

For Immediate Release

[City, State] – December 24, 2025 – The indazole nucleus, a cornerstone of medicinal chemistry and drug development, continues to capture the attention of researchers worldwide. Its prevalence in a wide array of therapeutic agents, from anti-cancer drugs to potent anti-inflammatory compounds, underscores the critical importance of efficient and versatile synthetic methodologies. This in-depth technical guide provides a comprehensive overview of the discovery and history of indazole synthesis, offering researchers, scientists, and drug development professionals a detailed exploration of seminal historical methods and cutting-edge modern techniques. The guide includes detailed experimental protocols, comparative quantitative data, and novel visualizations of reaction mechanisms to facilitate a deeper understanding and practical application of these vital synthetic transformations.

Introduction: The Significance of the Indazole Scaffold

Indazole, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, exists in two principal tautomeric forms: 1H-indazole and 2H-indazole. The unique structural and electronic properties of the indazole core have established it as a "privileged scaffold" in medicinal chemistry, enabling the design of molecules with diverse pharmacological activities. From the pioneering work of Emil Fischer to the sophisticated metal-catalyzed cross-coupling reactions of today, the journey of indazole synthesis reflects the broader evolution of organic chemistry.

Historical Perspectives: The Genesis of Indazole Synthesis

The story of indazole synthesis begins in the late 19th century, with foundational methods that laid the groundwork for over a century of innovation.

The Fischer Synthesis (circa 1883)

The first synthesis of an indazole derivative is attributed to the eminent chemist Emil Fischer.[1] His early work involved the cyclization of o-hydrazinobenzoic acids under heating, a process that, while historically significant, has been largely superseded by more efficient methods.[1]

The Jacobsen Indazole Synthesis (1893)

A more practical and enduring historical method is the Jacobsen indazole synthesis, which involves the diazotization of o-toluidine followed by an intramolecular cyclization. This approach, particularly from N-acetyl-o-toluidine, provided a reliable route to the parent indazole and some of its derivatives.[2]

A detailed and verified protocol for this synthesis is available in Organic Syntheses.[2]

Materials:

-

o-Toluidine (0.839 mole)

-

Glacial Acetic Acid (90 ml)

-

Acetic Anhydride (180 ml)

-

Sodium Nitrite (180 g)

-

Nitric Acid (d=1.47, ~250 ml)

-

Benzene

-

Methanol

-

Hydrochloric Acid (2N and 5N)

-

Ammonia

Procedure:

-

Acetylation: Slowly add o-toluidine to a mixture of glacial acetic acid and acetic anhydride. Cool the mixture in an ice bath to manage the exothermic reaction.[2]

-

Nitrosation: Generate nitrous gases by the dropwise addition of nitric acid to sodium nitrite. Pass the generated gases into the cooled acetylation mixture, maintaining the temperature between 1-4 °C. The completion of the reaction is indicated by a persistent black-green color.[2]

-

Isolation of the Nitroso Intermediate: Pour the reaction mixture into an ice-water mixture. Extract the resulting oil with benzene. Wash the benzene extracts with ice water and then with methanol to remove residual acetic anhydride.[2]

-

Cyclization and Work-up: Add the benzene solution of the N-nitroso-o-acetotoluidide to a flask fitted with a dropping funnel and a condenser, and heat in a water bath at 55 °C. The reaction is exothermic. After the initial reaction subsides, continue heating for a total of 1.5 hours.[2]

-

Extraction and Precipitation: After cooling, extract the reaction mixture with 2N and then 5N hydrochloric acid. Treat the combined acidic extracts with excess ammonia to precipitate the crude indazole.[2]

-

Purification: Collect the crude indazole by filtration, wash with water, and dry. Further purification can be achieved by vacuum distillation to yield colorless indazole.[2]

Modern Synthetic Methodologies: Expanding the Chemist's Toolkit

The 20th and 21st centuries have witnessed a dramatic expansion in the synthetic routes to indazoles, driven by the demand for greater efficiency, functional group tolerance, and regiocontrol. These modern methods can be broadly categorized into metal-free and metal-catalyzed approaches.

Metal-Free Syntheses

The Davis-Beirut reaction is a versatile and metal-free method for the synthesis of 2H-indazoles. It typically involves the reaction of an o-nitrobenzylamine derivative with a base, proceeding through an o-nitrosobenzylidene imine intermediate.[1][3]

A representative procedure involves the treatment of an o-nitrobenzylamine with a base in an alcoholic solvent.[1]

Materials:

-

o-Nitrobenzylamine derivative (1.0 equiv)

-

Potassium Hydroxide (5% solution in a suitable alcohol, e.g., methanol or ethanol)

-

Tetrahydrofuran (THF)

Procedure:

-

Intermediate Formation: Synthesize the required o-nitrobenzylamine by reacting an appropriate o-nitrobenzyl bromide with a primary amine in a solvent like THF.[1]

-

Cyclization: Dissolve the o-nitrobenzylamine intermediate in a 5% solution of potassium hydroxide in an alcohol.[1]

-

Reaction Conditions: Heat the reaction mixture at a moderate temperature (e.g., 60 °C) for several hours (e.g., 6 hours).[1]

-

Work-up and Purification: After the reaction is complete, cool the mixture and perform a standard aqueous work-up. The crude product can be purified by column chromatography to afford the desired 2H-indazole.

The use of hypervalent iodine reagents, such as [bis(trifluoroacetoxy)iodo]benzene (PIFA), has enabled an efficient metal-free synthesis of 1H-indazoles from readily available arylhydrazones through an oxidative C-N bond formation.[1][4] This method is characterized by its mild reaction conditions and broad substrate scope.[1]

Materials:

-

Arylhydrazone (1.0 equiv)

-

[Bis(trifluoroacetoxy)iodo]benzene (PIFA) (1.2 equiv)

-

Dichloromethane (DCM) as solvent

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the arylhydrazone in dichloromethane.

-

Reagent Addition: Add PIFA portion-wise to the solution at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the 1H-indazole.

Metal-Catalyzed Syntheses

The advent of transition metal catalysis has revolutionized indazole synthesis, offering unparalleled efficiency and scope.

Copper catalysis has been effectively employed in a one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide to furnish 2H-indazoles.[1][5] This method demonstrates excellent functional group tolerance.[1]

Materials:

-

2-Bromobenzaldehyde (1.0 equiv)

-

Primary Amine (1.2 equiv)

-

Sodium Azide (2.0 equiv)

-

Copper(I) Iodide (CuI) (10 mol%)

-

N,N'-Dimethylethylenediamine (TMEDA) (10 mol%)

-

Dimethyl Sulfoxide (DMSO)

Procedure:

-

Reaction Setup: In an oven-dried flask, combine CuI, 2-bromobenzaldehyde, sodium azide, and TMEDA.[6]

-

Solvent and Reagent Addition: Add DMSO and the primary amine to the flask.[6]

-

Reaction Conditions: Heat the reaction mixture to 120-130 °C and stir overnight.[6]

-

Work-up and Purification: After cooling to room temperature, perform an appropriate aqueous work-up and extract the product with an organic solvent. The crude product is then purified by column chromatography.

Palladium catalysts are highly effective in constructing the indazole ring system. A common strategy involves the intramolecular N-arylation of hydrazones derived from 2-bromobenzaldehydes.[1][7]

Materials:

-

2-Bromobenzaldehyde (1.0 equiv)

-

Benzophenone hydrazone (1.1 equiv)

-

Palladium(II) Acetate (Pd(OAc)₂) (cat.)

-

A suitable phosphine ligand (e.g., dppf) (cat.)

-

Sodium tert-butoxide (NaOtBu) (base)

-

Toluene (solvent)

-

p-Toluenesulfonic acid (p-TsOH)

Procedure:

-

Hydrazone Formation and Cyclization: In a flask, combine 2-bromobenzaldehyde, an arylhydrazine, Pd(OAc)₂, a phosphine ligand, and NaOtBu in toluene.[7]

-

Reaction Conditions: Heat the mixture at 100 °C for several hours.[7]

-

Deprotection/Cyclization: After the initial coupling, the intermediate hydrazone is treated with an acid, such as p-TsOH, to effect cyclization to the 1H-indazole.[1]

-

Work-up and Purification: Following the reaction, perform a standard work-up and purify the product by column chromatography.

Quantitative Data Summary

The following tables summarize the yields of various indazole derivatives prepared using the aforementioned key synthetic methods, highlighting the scope and efficiency of each approach.

Table 1. Yields for Jacobsen Indazole Synthesis

| Starting Material | Product | Yield (%) | Reference |

| o-Toluidine | Indazole | 36-47 | [2] |

| Substituted o-toluidines | Substituted Indazoles | Varies | [1] |

Table 2. Yields for Davis-Beirut Reaction

| Starting Material (o-nitrobenzylamine derivative) | Product (2H-indazole) | Yield (%) | Reference |

| N-(o-nitrobenzyl)aniline | 2-Phenyl-2H-indazole | Varies | [1] |

| Various substituted o-nitrobenzylamines | Corresponding 2-substituted-2H-indazoles | 41-50 | [3] |

Table 3. Yields for PIFA-Mediated Synthesis

| Starting Arylhydrazone | Product (1H-indazole) | Yield (%) | Reference |

| Benzaldehyde phenylhydrazone | 1-Phenyl-1H-indazole | Good | [1] |

| Various substituted arylhydrazones | Corresponding 1,3-disubstituted-1H-indazoles | Moderate to high | [4] |

Table 4. Yields for Copper-Catalyzed Three-Component Synthesis

| 2-Bromobenzaldehyde | Primary Amine | Product (2H-indazole) | Yield (%) | Reference |

| 2-Bromobenzaldehyde | Aniline | 2-Phenyl-2H-indazole | Good | [1][5] |

| Various substituted 2-bromobenzaldehydes | Various primary amines | Corresponding 2-substituted-2H-indazoles | High | [1][5] |

Table 5. Yields for Palladium-Catalyzed Synthesis

| 2-Bromobenzaldehyde | Arylhydrazine | Product (1H-indazole) | Yield (%) | Reference |

| 2-Bromobenzaldehyde | Phenylhydrazine | 1-Phenyl-1H-indazole | 84 | [7] |

| Substituted 2-bromobenzaldehydes | Substituted arylhydrazines | Corresponding 1-aryl-1H-indazoles | Good to excellent | [7] |

Mechanistic Insights and Visualizations

Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and expanding the substrate scope. The following diagrams, generated using the DOT language, illustrate the key steps in the discussed indazole syntheses.

Caption: The Jacobsen Indazole Synthesis workflow.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2H-Indazole synthesis [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for (1-methyl-1H-indazol-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-methyl-1H-indazol-3-yl)methanol is a heterocyclic organic compound belonging to the indazole class of molecules. The indazole scaffold is a prominent feature in many pharmacologically active compounds, demonstrating a wide range of biological activities, including anti-tumor, anti-inflammatory, and analgesic properties. This document provides an overview of the known information for this compound and detailed, exemplary protocols for its handling and potential application in research and drug discovery based on the activities of structurally related indazole derivatives.

Physicochemical and Safety Data

This compound is a solid at room temperature.[1] It is crucial to handle this compound in accordance with its safety data sheet, as it is classified as harmful if swallowed (Acute Toxicity 4, Oral).[1]

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀N₂O | [1] |

| Molecular Weight | 162.19 g/mol | [1] |

| Physical Form | Solid | [1] |

| CAS Number | 1578-96-7 | [2] |

| GHS Hazard Statement | H302: Harmful if swallowed | [1] |

| Storage | Store in a cool, dry, well-ventilated area | [3] |

Experimental Protocols

The following protocols are based on established methodologies for handling and screening indazole-based compounds. Researchers should optimize these protocols for their specific experimental setup.

Protocol 1: Solubilization and Stock Solution Preparation

Due to the limited aqueous solubility typical of many indazole derivatives, a stock solution in an organic solvent is recommended for in vitro assays.

Materials:

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, amber microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Equilibration: Allow the vial of solid this compound to reach room temperature before opening to prevent moisture condensation.

-

Weighing: In a chemical fume hood, accurately weigh the desired amount of the compound. For a 10 mM stock solution, weigh 1.622 mg of the compound for every 1 mL of DMSO.

-

Solubilization: Add the calculated volume of anhydrous DMSO to the solid compound.

-

Dissolution: Vortex the solution vigorously until the compound is completely dissolved. If necessary, briefly sonicate the vial in a water bath to aid dissolution.

-

Storage: Aliquot the stock solution into smaller volumes in sterile, amber vials to minimize freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Protocol 2: In Vitro Antiproliferative Assay (MTT Assay)

This protocol is an example of how to assess the cytotoxic effects of this compound on cancer cell lines, based on protocols used for other indazole derivatives with antitumor activity.

Materials:

-

Human cancer cell lines (e.g., K562 - chronic myeloid leukemia)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% and should be consistent across all wells, including the vehicle control.

-

Incubation: Add 100 µL of the diluted compound solutions or vehicle control (medium with the same percentage of DMSO) to the appropriate wells. Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Potential Signaling Pathway Involvement

Based on studies of related indazole-3-carboxamide derivatives, a potential mechanism of action for antiproliferative effects could involve the modulation of cell cycle and apoptosis pathways. One such pathway is the p53/MDM2 axis, which is critical in regulating cell fate.

Caption: Potential inhibitory effect on the p53/MDM2 signaling pathway.

Experimental Workflow for Synthesis and Screening

The general workflow for the synthesis of indazole derivatives and their subsequent biological screening involves several key steps, from the initial chemical synthesis to the evaluation of biological activity.

Caption: General workflow for synthesis and biological evaluation.

References

Applications of (1-methyl-1H-indazol-3-yl)methanol in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The (1-methyl-1H-indazol-3-yl)methanol scaffold is a valuable building block in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. The indazole nucleus is a well-established pharmacophore found in numerous biologically active compounds, including several FDA-approved drugs.[1] This document provides detailed application notes on the utility of this compound derivatives in oncology, along with comprehensive protocols for their synthesis and biological evaluation.

Application Note 1: Kinase Inhibitors in Oncology

The indazole core is a prominent feature in many potent kinase inhibitors.[1] Derivatives of methylated indazoles have been synthesized and evaluated for their potential to inhibit various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.

One notable example involves the synthesis of 2-(1-methyl-1H-indazol-5-yl)-N-arylisonicotinamide analogs, which have demonstrated significant anticancer activity.[2] These compounds highlight the potential of modifying the core this compound structure to generate potent and selective kinase inhibitors.

Experimental Protocols

Protocol 1: Synthesis of 2-(1-methyl-1H-indazol-5-yl)-N-arylisonicotinamide Analogs [2]

This protocol describes a three-step synthesis employing a Suzuki-Miyaura coupling reaction.

Materials:

-

1-methyl-1H-indazole

-

Isonicotinamide

-

Substituted arylboronic acids

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Solvents (e.g., Dioxane, Water)

Procedure:

-

Bromination of 1-methyl-1H-indazole: Brominate 1-methyl-1H-indazole at the 5-position using a suitable brominating agent.

-

Suzuki-Miyaura Coupling: Couple the resulting 5-bromo-1-methyl-1H-indazole with isonicotinamide using a palladium catalyst and a base in a suitable solvent system.

-

Amide Coupling: React the resulting intermediate with a series of substituted arylboronic acids via another Suzuki-Miyaura coupling reaction to yield the final 2-(1-methyl-1H-indazol-5-yl)-N-arylisonicotinamide analogs.

-

Purification: Purify the final products using column chromatography.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay biochemically quantifies the inhibitory activity of a compound against a specific kinase.

Materials:

-

Purified target kinase

-

Kinase-specific substrate

-

ATP

-

This compound derivatives

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well or 384-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In an assay plate, add the test compound, the target kinase, and the kinase-specific substrate.

-

Initiate the reaction by adding ATP and incubate at 30°C for 60 minutes.

-

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader. The signal intensity is proportional to the kinase activity.

-

Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC₅₀ value.

Protocol 3: Cell Proliferation Assay (MTT Assay) [3]

This assay assesses the cytotoxic or cytostatic effects of compounds on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., A549, K562, PC-3, Hep-G2)[3][4]

-

Cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

This compound derivatives dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cancer cells in 96-well plates at an appropriate density and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours. Viable cells will convert MTT to formazan crystals.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ values.

Quantitative Data

The following table summarizes the anticancer activity of representative 2-(1-methyl-1H-indazol-5-yl)-N-arylisonicotinamide analogs against a panel of human cancer cell lines. The data is presented as Growth Percentage (GP) and Percentage Growth Inhibition (PGI) at a concentration of 10⁻⁵ M.[2]